molecular formula C16H15N3OS B5752893 5-cyano-4-ethyl-2-methyl-N-phenyl-6-thioxo-1,6-dihydro-3-pyridinecarboxamide

5-cyano-4-ethyl-2-methyl-N-phenyl-6-thioxo-1,6-dihydro-3-pyridinecarboxamide

Cat. No. B5752893
M. Wt: 297.4 g/mol
InChI Key: OSNSDJPSYZZTGM-UHFFFAOYSA-N
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Description

5-cyano-4-ethyl-2-methyl-N-phenyl-6-thioxo-1,6-dihydro-3-pyridinecarboxamide, also known as CTPI, is a novel compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CTPI belongs to the class of thiazolidinones and possesses a unique chemical structure that makes it an attractive compound for various research purposes.

Mechanism of Action

The mechanism of action of 5-cyano-4-ethyl-2-methyl-N-phenyl-6-thioxo-1,6-dihydro-3-pyridinecarboxamide is not fully understood; however, it is believed to act by inhibiting specific enzymes and signaling pathways that are involved in the development and progression of various diseases. 5-cyano-4-ethyl-2-methyl-N-phenyl-6-thioxo-1,6-dihydro-3-pyridinecarboxamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. In addition, 5-cyano-4-ethyl-2-methyl-N-phenyl-6-thioxo-1,6-dihydro-3-pyridinecarboxamide has been found to inhibit the activity of protein kinase CK2, which is involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects:
5-cyano-4-ethyl-2-methyl-N-phenyl-6-thioxo-1,6-dihydro-3-pyridinecarboxamide has been shown to have various biochemical and physiological effects, including the induction of apoptosis, the inhibition of angiogenesis, and the regulation of glucose metabolism. 5-cyano-4-ethyl-2-methyl-N-phenyl-6-thioxo-1,6-dihydro-3-pyridinecarboxamide has been found to induce apoptosis in cancer cells by activating specific signaling pathways that lead to cell death. In addition, 5-cyano-4-ethyl-2-methyl-N-phenyl-6-thioxo-1,6-dihydro-3-pyridinecarboxamide has been shown to inhibit angiogenesis, which is the process of new blood vessel formation that is essential for tumor growth and progression. Furthermore, 5-cyano-4-ethyl-2-methyl-N-phenyl-6-thioxo-1,6-dihydro-3-pyridinecarboxamide has been found to regulate glucose metabolism by increasing insulin sensitivity and glucose uptake in cells.

Advantages and Limitations for Lab Experiments

5-cyano-4-ethyl-2-methyl-N-phenyl-6-thioxo-1,6-dihydro-3-pyridinecarboxamide possesses various advantages and limitations for lab experiments. One of the advantages of 5-cyano-4-ethyl-2-methyl-N-phenyl-6-thioxo-1,6-dihydro-3-pyridinecarboxamide is its potent anti-cancer activity, making it an attractive compound for cancer research. In addition, 5-cyano-4-ethyl-2-methyl-N-phenyl-6-thioxo-1,6-dihydro-3-pyridinecarboxamide has been found to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases. However, one of the limitations of 5-cyano-4-ethyl-2-methyl-N-phenyl-6-thioxo-1,6-dihydro-3-pyridinecarboxamide is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

The potential therapeutic applications of 5-cyano-4-ethyl-2-methyl-N-phenyl-6-thioxo-1,6-dihydro-3-pyridinecarboxamide have opened up various future directions for research. One of the future directions is to investigate the use of 5-cyano-4-ethyl-2-methyl-N-phenyl-6-thioxo-1,6-dihydro-3-pyridinecarboxamide in combination with other drugs for the treatment of cancer and other diseases. In addition, further studies are needed to fully understand the mechanism of action of 5-cyano-4-ethyl-2-methyl-N-phenyl-6-thioxo-1,6-dihydro-3-pyridinecarboxamide and its potential targets. Furthermore, the development of more efficient synthesis methods for 5-cyano-4-ethyl-2-methyl-N-phenyl-6-thioxo-1,6-dihydro-3-pyridinecarboxamide can lead to the production of larger quantities of the compound, making it more accessible for research purposes.
Conclusion:
In conclusion, 5-cyano-4-ethyl-2-methyl-N-phenyl-6-thioxo-1,6-dihydro-3-pyridinecarboxamide is a novel compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. The compound possesses various biochemical and physiological effects and has been extensively studied for its anti-cancer, anti-inflammatory, and glucose-regulating properties. The development of more efficient synthesis methods and further research on the mechanism of action and potential targets of 5-cyano-4-ethyl-2-methyl-N-phenyl-6-thioxo-1,6-dihydro-3-pyridinecarboxamide can lead to the development of new treatments for various diseases.

Synthesis Methods

The synthesis of 5-cyano-4-ethyl-2-methyl-N-phenyl-6-thioxo-1,6-dihydro-3-pyridinecarboxamide involves the reaction between ethyl cyanoacetate, phenyl isothiocyanate, and 2-methyl-3-pyridinecarboxaldehyde. The reaction takes place in the presence of a base and a solvent, resulting in the formation of 5-cyano-4-ethyl-2-methyl-N-phenyl-6-thioxo-1,6-dihydro-3-pyridinecarboxamide as the final product. The synthesis method of 5-cyano-4-ethyl-2-methyl-N-phenyl-6-thioxo-1,6-dihydro-3-pyridinecarboxamide has been optimized to improve the yield and purity of the compound, making it suitable for various research applications.

Scientific Research Applications

5-cyano-4-ethyl-2-methyl-N-phenyl-6-thioxo-1,6-dihydro-3-pyridinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation. The compound has been shown to exhibit potent anti-cancer activity by inhibiting the growth and proliferation of cancer cells. In addition, 5-cyano-4-ethyl-2-methyl-N-phenyl-6-thioxo-1,6-dihydro-3-pyridinecarboxamide has been found to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases. Furthermore, 5-cyano-4-ethyl-2-methyl-N-phenyl-6-thioxo-1,6-dihydro-3-pyridinecarboxamide has been shown to regulate glucose metabolism, making it a promising compound for the treatment of diabetes.

properties

IUPAC Name

5-cyano-4-ethyl-2-methyl-N-phenyl-6-sulfanylidene-1H-pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3OS/c1-3-12-13(9-17)16(21)18-10(2)14(12)15(20)19-11-7-5-4-6-8-11/h4-8H,3H2,1-2H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSNSDJPSYZZTGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=S)NC(=C1C(=O)NC2=CC=CC=C2)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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